molecular formula C27H21B B1373091 2-Bromo-9,9-di-p-tolyl-9H-fluorene CAS No. 474918-33-7

2-Bromo-9,9-di-p-tolyl-9H-fluorene

Cat. No.: B1373091
CAS No.: 474918-33-7
M. Wt: 425.4 g/mol
InChI Key: PUGVEXPXLSEEOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,9-di-p-tolyl-9H-fluorene typically involves the bromination of 9,9-di-p-tolyl-9H-fluorene. One common method includes the use of n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with water and hydrochloric acid . This reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-di-p-tolyl-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the substitution reaction with n-butyllithium and trimethyl borate yields a boronic ester intermediate .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,9-di-p-tolyl-9H-fluorene is unique due to the presence of the bromine atom, which allows for versatile functionalization through substitution reactions. This makes it a valuable building block for the synthesis of a wide range of functional organic materials .

Properties

IUPAC Name

2-bromo-9,9-bis(4-methylphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28)17-26(24)27/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGVEXPXLSEEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676780
Record name 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474918-33-7
Record name 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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